Cas no 65898-33-1 ((2,3-dihydro-1H-inden-4-yl)methanol)

(2,3-Dihydro-1H-inden-4-yl)methanol is a versatile intermediate in organic synthesis, characterized by its fused bicyclic structure and hydroxyl functionality. The compound’s indane scaffold provides rigidity, making it valuable for constructing complex molecular architectures in pharmaceuticals and fine chemicals. Its primary alcohol group enables further derivatization through oxidation, esterification, or etherification, enhancing its utility in multi-step syntheses. The saturated ring system improves stability compared to fully aromatic analogs, while maintaining reactivity for selective transformations. This balance of stability and functionality makes it a preferred building block for medicinal chemistry and material science applications. High purity grades are available to meet stringent research and industrial requirements.
(2,3-dihydro-1H-inden-4-yl)methanol structure
65898-33-1 structure
Product Name:(2,3-dihydro-1H-inden-4-yl)methanol
CAS No:65898-33-1
MF:C10H12O
MW:148.201683044434
CID:962768
PubChem ID:298801
Update Time:2025-06-13

(2,3-dihydro-1H-inden-4-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 2,3-dihydro-1H-inden-4-ylmethanol
    • 4-hydroxymethyl-furo[3,2-c]pyridine
    • 4-hydroxymethyl-furo< 3,2-c> pyridine
    • 4-hydroxymethylindane
    • 4-indanecarbaldehyde
    • ACMC-1BZL6
    • AG-D-38721
    • CTK0H3229
    • Furo[3,2-c]pyridine-4-methanol
    • Furo[3,2-c]pyridine-4-methanol (9CI)
    • KB-254181
    • &nbsp;
    • (2,3-dihydro-1H-inden-4-yl)methanol
    • 4-Hydroxymethylindan
    • DTXSID10966067
    • EN300-1858528
    • 65898-33-1
    • 5176-59-0
    • NSC-171140
    • SCHEMBL19354043
    • NSC171140
    • Inchi: 1S/C10H12O/c11-7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5,11H,2,4,6-7H2
    • InChI Key: XIMCAYIODVYECR-UHFFFAOYSA-N
    • SMILES: OCC1=CC=CC2CCCC=21

Computed Properties

  • Exact Mass: 148.08886
  • Monoisotopic Mass: 148.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23
  • LogP: 1.66760

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Additional information on (2,3-dihydro-1H-inden-4-yl)methanol

Recent Advances in the Study of (2,3-dihydro-1H-inden-4-yl)methanol (CAS: 65898-33-1) in Chemical Biology and Pharmaceutical Research

The compound (2,3-dihydro-1H-inden-4-yl)methanol, with the CAS number 65898-33-1, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its indane core structure, has shown promising potential in various therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective activities. Recent studies have focused on its synthesis, structural modifications, and biological evaluations, aiming to elucidate its mechanism of action and optimize its pharmacological properties.

One of the key areas of research involves the synthesis of (2,3-dihydro-1H-inden-4-yl)methanol derivatives to enhance their bioactivity and selectivity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that introducing substituents at specific positions of the indane ring could significantly improve the compound's binding affinity to target proteins, such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). These modifications not only enhanced the compound's efficacy but also reduced off-target effects, making it a viable candidate for further drug development.

In addition to its synthetic versatility, (2,3-dihydro-1H-inden-4-yl)methanol has been investigated for its role in modulating inflammatory pathways. A recent preclinical study highlighted its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in murine models of rheumatoid arthritis. The compound's anti-inflammatory effects were attributed to its interaction with the NF-κB signaling pathway, suggesting its potential as a novel therapeutic agent for chronic inflammatory diseases.

Another promising application of (2,3-dihydro-1H-inden-4-yl)methanol lies in its neuroprotective properties. Research published in Neuropharmacology (2024) revealed that the compound could attenuate oxidative stress and neuronal apoptosis in vitro and in vivo models of Parkinson's disease. The study proposed that the molecule's ability to scavenge reactive oxygen species (ROS) and activate the Nrf2-ARE pathway contributed to its neuroprotective effects, positioning it as a potential lead compound for neurodegenerative disorder treatments.

Despite these advancements, challenges remain in the clinical translation of (2,3-dihydro-1H-inden-4-yl)methanol-based therapies. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further pharmacokinetic and pharmacodynamic studies. Collaborative efforts between chemists, biologists, and clinicians will be essential to overcome these hurdles and unlock the full therapeutic potential of this intriguing molecule.

In conclusion, (2,3-dihydro-1H-inden-4-yl)methanol (CAS: 65898-33-1) represents a versatile scaffold with broad applications in drug discovery and development. Ongoing research continues to uncover its multifaceted biological activities and mechanisms, paving the way for innovative therapeutic strategies. As the field progresses, it is anticipated that this compound will play an increasingly important role in addressing unmet medical needs across various disease areas.

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